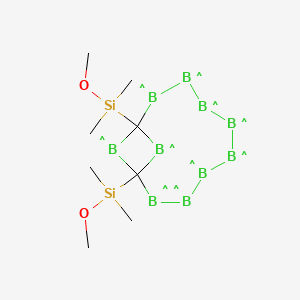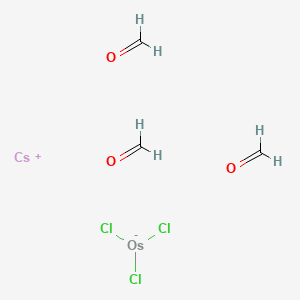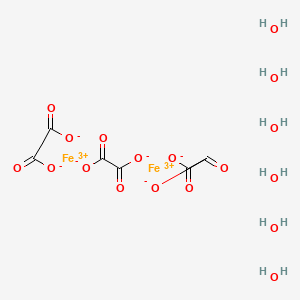
Trichlorooxobis(triphénylphosphine)rhénium(V)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichlorooxobis(triphenylphosphine)rhenium(V) is a chemical compound with the formula ReOCl₃(PPh₃)₂. It is a yellow, air-stable solid that serves as a precursor to various other rhenium complexes . The compound is known for its octahedral coordination environment, featuring one oxo, three chloro, and two mutually trans triphenylphosphine ligands .
Applications De Recherche Scientifique
Trichlorooxobis(triphenylphosphine)rhenium(V) has several scientific research applications:
Chemistry: Used as a precursor to synthesize other rhenium complexes, including oxo-, nitrido-, and hydrido-complexes.
Catalysis: Acts as a catalyst in organic synthesis, such as the selective oxidation of secondary alcohols.
Proteomics Research: Utilized as a biochemical tool in proteomics research.
Mécanisme D'action
Target of Action
Trichlorooxobis(triphenylphosphine)rhenium(V) is a complex compound that primarily targets secondary alcohols . It acts as a catalyst in the selective oxidation of these alcohols .
Mode of Action
The compound interacts with its targets through a catalytic process. It facilitates the oxidation of secondary alcohols, converting them into corresponding ketals . This interaction results in significant changes in the chemical structure of the target molecules.
Biochemical Pathways
The primary biochemical pathway affected by Trichlorooxobis(triphenylphosphine)rhenium(V) is the oxidation of secondary alcohols . The compound acts as a catalyst, accelerating the reaction rate without being consumed in the process. The downstream effects include the production of ketals, which are key intermediates in various organic synthesis processes.
Result of Action
The action of Trichlorooxobis(triphenylphosphine)rhenium(V) results in the transformation of secondary alcohols into ketals . This molecular change can have significant implications in organic synthesis, where ketals are often used as protective groups for carbonyl compounds.
Action Environment
The action of Trichlorooxobis(triphenylphosphine)rhenium(V) can be influenced by various environmental factors. For instance, the compound is known to be air-stable , suggesting that it can maintain its catalytic activity in the presence of oxygen. Additionally, the compound’s reactivity may be affected by temperature, as certain reactions involving this compound have been observed to occur under high-temperature conditions .
Méthodes De Préparation
Trichlorooxobis(triphenylphosphine)rhenium(V) can be synthesized through the reaction of perrhenic acid with triphenylphosphine in a mixture of hydrochloric acid and acetic acid . In this reaction, rhenium(VII) is reduced to rhenium(V), and triphenylphosphine is oxidized to its oxide: [ \text{HReO}_4 + 3 \text{HCl} + 3 \text{PPh}_3 \rightarrow \text{ReOCl}_3(\text{PPh}_3)_2 + \text{Ph}_3\text{PO} + 2 \text{H}_2\text{O} ]
Analyse Des Réactions Chimiques
Trichlorooxobis(triphenylphosphine)rhenium(V) undergoes various chemical reactions, including:
Comparaison Avec Des Composés Similaires
Trichlorooxobis(triphenylphosphine)rhenium(V) can be compared with other rhenium complexes such as:
- Bis(triphenylphosphine)rhenium oxytrichloride
- Bis(triphenylphosphine)trichlororhenium oxide
These compounds share similar coordination environments and chemical properties but differ in their specific ligands and reactivity profiles. Trichlorooxobis(triphenylphosphine)rhenium(V) is unique due to its specific combination of oxo and chloro ligands, which confer distinct catalytic properties.
Propriétés
Numéro CAS |
17442-18-1 |
|---|---|
Formule moléculaire |
C36H30Cl3OP2Re |
Poids moléculaire |
833.14 |
Origine du produit |
United States |
Q1: What is significant about the crystal structure of the investigated trans-Tetrachlorobis(triphenylphosphine)rhenium(IV) sample?
A1: The provided research paper reveals that the trans-Tetrachlorobis(triphenylphosphine)rhenium(IV) sample under investigation was found to be partially oxidized. [] This partial oxidation resulted in the presence of Trichlorooxobis(triphenylphosphine)rhenium(V) within the crystal lattice. Interestingly, the oxo ligand of Trichlorooxobis(triphenylphosphine)rhenium(V) preferentially occupies one of the six possible sites within the lattice. [] This finding provides insight into the structural characteristics and potential reactivity of both compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium](/img/structure/B1144214.png)




